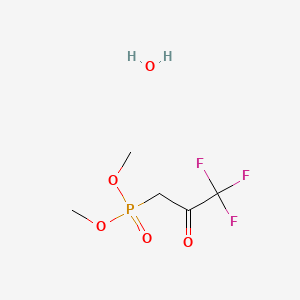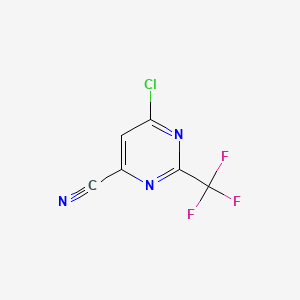![molecular formula C80H88Cl8O16 B6288699 3-Chloropropyloxyhydroxycalix[8]arene CAS No. 1005158-97-3](/img/structure/B6288699.png)
3-Chloropropyloxyhydroxycalix[8]arene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropyloxyhydroxycalix8arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. Calixarenes are known for their ability to form host-guest complexes, making them valuable in various fields such as supramolecular chemistry, catalysis, and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropropyloxyhydroxycalix8arene typically involves the reaction of calix8arene with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions . The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for 3-Chloropropyloxyhydroxycalix8This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloropropyloxyhydroxycalix8arene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenolic units can undergo oxidation to form quinones, while reduction can revert them to phenols.
Complexation Reactions: The compound can form complexes with metal ions, enhancing its utility in catalysis and sensing applications.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 3-aminopropyloxyhydroxycalixarene or 3-thiopropyloxyhydroxycalixarene.
Oxidation: Formation of quinone derivatives.
Reduction: Regeneration of the phenolic units.
Scientific Research Applications
3-Chloropropyloxyhydroxycalix8arene has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules.
Biology: Employed in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Investigated for its potential in targeted drug delivery and as a carrier for anticancer agents.
Industry: Utilized in catalysis, particularly in the development of new catalytic systems for organic transformations
Mechanism of Action
The mechanism of action of 3-Chloropropyloxyhydroxycalix8arene primarily involves its ability to form host-guest complexes. The phenolic units and the macrocyclic structure provide a hydrophobic cavity that can encapsulate guest molecules. This encapsulation can enhance the stability, solubility, and bioavailability of the guest molecules. Additionally, the compound can interact with molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- Calixarene : Smaller macrocyclic structure with similar host-guest complexation properties.
- Calix6arene : Intermediate size with enhanced complexation capabilities compared to calixarene.
- Cyclodextrins : Cyclic oligosaccharides with similar host-guest chemistry but different structural features .
Uniqueness
3-Chloropropyloxyhydroxycalix8arene is unique due to its larger macrocyclic structure, which provides a larger cavity for guest encapsulation. This enhances its utility in applications requiring the encapsulation of larger molecules or multiple guest molecules simultaneously. Additionally, the presence of the 3-chloropropyloxy group allows for further functionalization, expanding its versatility in various chemical and biological applications .
Properties
IUPAC Name |
49,50,51,52,53,54,55,56-octakis(3-chloropropoxy)nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47-octol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H88Cl8O16/c81-9-1-17-97-73-49-25-51-35-66(90)37-53(74(51)98-18-2-10-82)27-55-39-68(92)41-57(76(55)100-20-4-12-84)29-59-43-70(94)45-61(78(59)102-22-6-14-86)31-63-47-72(96)48-64(80(63)104-24-8-16-88)32-62-46-71(95)44-60(79(62)103-23-7-15-87)30-58-42-69(93)40-56(77(58)101-21-5-13-85)28-54-38-67(91)36-52(75(54)99-19-3-11-83)26-50(73)34-65(89)33-49/h33-48,89-96H,1-32H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUUBPXOWKJLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2OCCCCl)CC3=CC(=CC(=C3OCCCCl)CC4=CC(=CC(=C4OCCCCl)CC5=CC(=CC(=C5OCCCCl)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C(=CC(=C8)O)CC9=C(C1=CC(=C9)O)OCCCCl)OCCCCl)OCCCCl)OCCCCl)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H88Cl8O16 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1589.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Ir(dFOMeppy)2-(5,5'-dCF3bpy)] PF6, 95%](/img/structure/B6288622.png)

![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-[2-(Di-tert-butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288643.png)
![(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288645.png)
![3-(2,6-dibromoanilino)-4-[[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B6288673.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride](/img/structure/B6288683.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6288690.png)

![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![1,3,5-Trihydroxy-2,4,6-trimethoxybenzyloxycalix[6]arene](/img/structure/B6288717.png)
![Tetra(4-chlorobutyloxy)-tert-butylcalix[4]arene (alternance 1,3)](/img/structure/B6288721.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)
